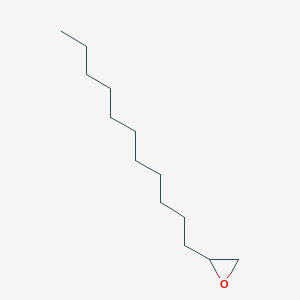
2-Undecyloxirane
Vue d'ensemble
Description
2-Undecyloxirane, also known as (2S)-2-Undecyloxirane , is a chemical compound with the molecular formula C13H26O . It has an average mass of 198.345 Da and a monoisotopic mass of 198.198364 Da . It is used in research and development .
Molecular Structure Analysis
The molecular structure of 2-Undecyloxirane consists of 13 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . Unfortunately, the specific details about the arrangement of these atoms in the molecule are not provided in the search results.
Physical And Chemical Properties Analysis
2-Undecyloxirane has a molecular weight of 198.34 . Its exact mass is 198.20 . The elemental analysis shows that it contains 78.72% carbon, 13.21% hydrogen, and 8.07% oxygen .
Applications De Recherche Scientifique
Pheromones and Chemical Communication : A study on "Pheromones of two arctiid moths (Creatonotos transiens andC. gangis)" identified a chiral epoxide, (Z,Z)-2(2,5-octadienyl)-3-undecyloxirane, as a major component of the female sex pheromones of two Creatonotos species (Bell & Meinwald, 1986).
Enzyme Systems for Ketone Oxidation : Research on the enzymatic conversion of 2-tridecanone to undecyl acetate by Pseudomonas aeruginosa indicates activities of several enzymes in the conversion process, which could be related to the study of 2-Undecyloxirane (Forney & Markovetz, 1969).
Surfactant Metabolism : A study on the metabolism of sodium undecyltriethoxy sulphate in rats provides insights into the metabolic pathways and transformations of related compounds, which might be useful for understanding the behavior of 2-Undecyloxirane in biological systems (Taylor et al., 1978).
Nematicidal Activity : Research on the nematicidal activity of synthetic monochamol and its homologues, including 2-(1-undecyloxy)-1-ethanol, shows significant activity against the pine wood nematode, Bursaphelenchus xylophilus. This study highlights the potential of similar compounds in pest control (Kim, Lee, & Park, 2016).
Synthetic Hormone Impact on Aquatic Life : Although not directly related to 2-Undecyloxirane, a study on the effects of 17alpha-Ethinyl estradiol (EE2) in aquatic organisms, which is a synthetic estrogen, provides insights into the environmental impacts of synthetic compounds (Caldwell et al., 2008).
Propriétés
IUPAC Name |
2-undecyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAPVLMBPUYKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925402 | |
| Record name | 2-Undecyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Undecyloxirane | |
CAS RN |
66587-57-3, 12609-83-5 | |
| Record name | Epoxides, C13-16-alkyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066587573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epoxides, C13-16-alkyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Undecyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60925402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epoxides, C13-16-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



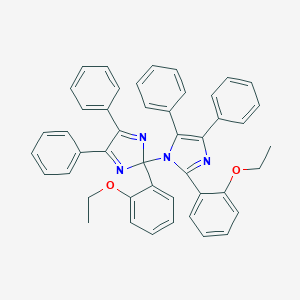
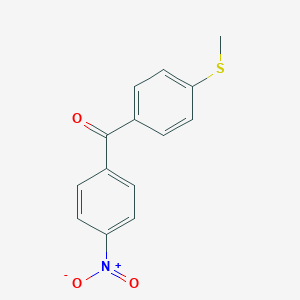
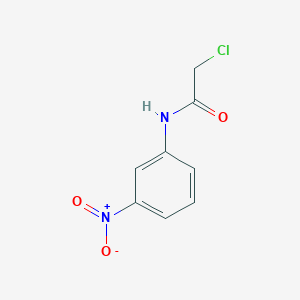
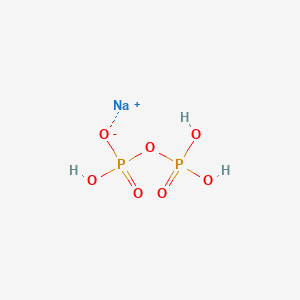
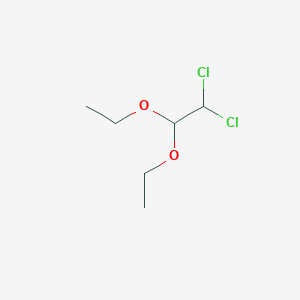
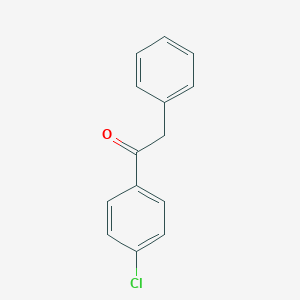
![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)
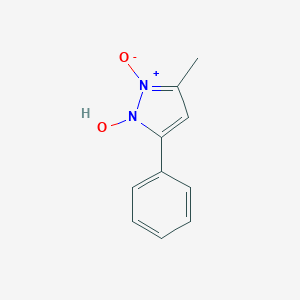
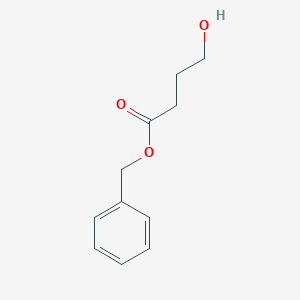
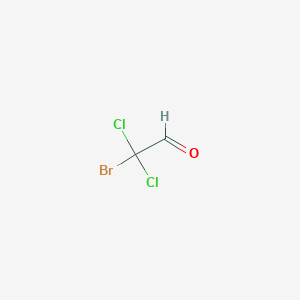
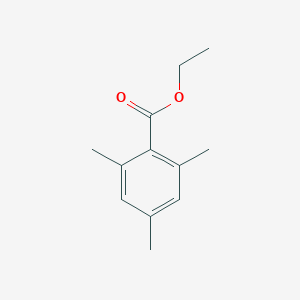
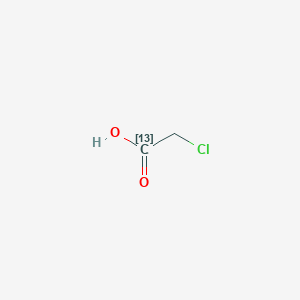

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)